molecular formula C19H15F3N2O3S B2413215 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-57-0

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B2413215
CAS RN: 625376-57-0
M. Wt: 408.4
InChI Key: RHVMVAHUYLRGRX-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various synthesis techniques have been employed to create compounds related to 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile. For instance, Abdelriheem, Ahmad, and Abdelhamid (2015) described the synthesis of compounds incorporating 5-bromobenzofuran-2-yl moiety, demonstrating the diverse synthetic possibilities of these types of compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).

  • Innovative Synthesis Protocols : Patil and Mahulikar (2013) presented an innovative and convenient protocol for the synthesis of derivatives similar to the chemical . Their work highlights the potential for novel, metal-free synthesis routes for these compounds (Patil & Mahulikar, 2013).

  • Molecular Docking and Screening : Flefel et al. (2018) conducted molecular docking screenings on pyridine derivatives, showcasing the utility of these compounds in in silico studies for potential biological and medicinal applications (Flefel et al., 2018).

Biological and Medicinal Potential

  • Antimicrobial Activities : Abbasi et al. (2020) synthesized derivatives with 1,4-benzodioxin ring showing antibacterial potential, indicating possible therapeutic applications for inflammatory ailments (Abbasi et al., 2020).

  • Anticonvulsant Activity : Arustamyan et al. (2019) explored the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, highlighting the potential of these compounds in treating convulsions (Arustamyan et al., 2019).

  • Anticancer Properties : The research by Abdel-fattah and Elsayed (2009) on the synthesis of 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) and its derivatives demonstrated anti-cancer activities, showcasing the potential of similar compounds in cancer treatment (Abdel-fattah & Elsayed, 2009).

  • Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized derivatives with antioxidant and antimicrobial activities, further suggesting the broad range of biological applications for these compounds (Bassyouni et al., 2012).

  • Synthesis for Biofilm Inhibition and Cytotoxicity : Research by Abbasi et al. (2020) on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides indicated potential for biofilm inhibition and low cytotoxicity, important for applications in microbial control (Abbasi et al., 2020).

properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c1-10(25)11(2)28-18-13(9-23)14(19(20,21)22)8-15(24-18)12-3-4-16-17(7-12)27-6-5-26-16/h3-4,7-8,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVMVAHUYLRGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCCO3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

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